4-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a morpholine ring, a pyridazine ring, and a piperazine ring, each contributing to its unique chemical properties and biological activities. The presence of a nitrophenylsulfonyl group further enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyridazine Ring: Starting with a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction with hydrazine.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridazine derivative reacts with piperazine.
Attachment of the Nitrophenylsulfonyl Group: The nitrophenylsulfonyl group is introduced through a sulfonylation reaction, typically using 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Morpholine Ring: Finally, the morpholine ring is attached through another nucleophilic substitution reaction, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of multiple functional groups allows for the modulation of its biological activity, making it a versatile scaffold for drug design.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine and morpholine rings can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol
- N-(6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide
Comparison
Compared to similar compounds, 4-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. The combination of the nitrophenylsulfonyl group with the pyridazine and piperazine rings also provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[6-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O5S/c25-24(26)15-1-3-16(4-2-15)30(27,28)23-9-7-21(8-10-23)17-5-6-18(20-19-17)22-11-13-29-14-12-22/h1-6H,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFLQUYTPGHHOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.